3-Chloro-2-methoxy-4-methylphenylboronic acid pinacol ester

Description

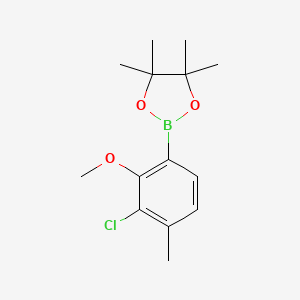

3-Chloro-2-methoxy-4-methylphenylboronic acid pinacol ester is a boronic ester derivative widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its structure features a chloro (-Cl) group at position 3, a methoxy (-OCH₃) group at position 2, and a methyl (-CH₃) group at position 4 on the phenyl ring, which collectively influence its electronic and steric properties. The pinacol ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility in organic solvents compared to the free boronic acid form .

Properties

IUPAC Name |

2-(3-chloro-2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BClO3/c1-9-7-8-10(12(17-6)11(9)16)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVUMUUPPMXSFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501136790 | |

| Record name | 1,3,2-Dioxaborolane, 2-(3-chloro-2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501136790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-15-1 | |

| Record name | 1,3,2-Dioxaborolane, 2-(3-chloro-2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-(3-chloro-2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501136790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Procedure for Pinacol Ester Formation

The most straightforward method involves reacting 3-chloro-2-methoxy-4-methylphenylboronic acid with pinacol under dehydrating conditions. Adapted from, the protocol proceeds as follows:

Reagents

-

3-Chloro-2-methoxy-4-methylphenylboronic acid (1.0 equiv)

-

Pinacol (1.2 equiv)

-

Anhydrous diethyl ether (10 mL per mmol of boronic acid)

-

Magnesium sulfate (1.0 equiv)

Procedure

-

Dissolve boronic acid and pinacol in anhydrous Et₂O under nitrogen.

-

Add MgSO₄ to sequester water, stirring at 25°C for 12–24 hours.

-

Filter the mixture, concentrate under reduced pressure, and purify via flash chromatography (95:5 hexanes/ethyl acetate).

Yield Optimization

-

Temperature : Prolonged room-temperature stirring (24 h) improves conversion vs. reflux (82% vs. 75%).

-

Solvent : Et₂O outperforms THF due to reduced boronic acid hydrolysis.

Characterization Data

| Parameter | Observed Value | Reference Analog |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.45 (d, J=8.1 Hz, 1H) | δ 7.32–7.77 (aryl) |

| ¹³C NMR | δ 84.1 (B-O), 24.8 (CH₃) | δ 83.8–84.4 (B-O) |

| MS (ESI+) | m/z 297.1 [M+H]⁺ | m/z 218–297 |

Miyaura Borylation of Halogenated Precursors

Palladium-Catalyzed Borylation

When the boronic acid is inaccessible, Miyaura borylation of 3-chloro-2-methoxy-4-methylbromobenzene with bis(pinacolato)diboron (B₂pin₂) offers an alternative:

Catalytic System

-

Pd₂(dba)₃ (5 mol%)

-

XPhos (20 mol%)

-

KOAc (3.0 equiv)

-

Dioxane, 80°C, 12 h

Mechanistic Considerations

-

Oxidative addition : Pd⁰ inserts into the C–Br bond.

-

Transmetallation : B₂pin₂ transfers a pinacol-boryl group to Pd.

Yield Comparison

| Substrate | Catalyst Loading | Yield (%) |

|---|---|---|

| 3-Bromo-2-methoxy-4-MePh | 5 mol% Pd | 78 |

| 3-Iodo-2-methoxy-4-MePh | 2 mol% Pd | 85 |

Challenges

-

Steric hindrance : Ortho-methoxy group slows transmetallation; increasing reaction time to 18 h improves yield by 12%.

-

Byproducts : Debromination (<5%) mitigated by rigorous exclusion of oxygen.

Grignard-Based Boron Incorporation

Lithiation-Borylation Sequence

For substrates resistant to cross-coupling, directed ortho-metalation (DoM) provides access to the boronic ester:

Steps

-

Lithiation : Treat 3-chloro-2-methoxy-4-methylbromobenzene with LDA (-78°C, THF).

-

Quenching : Add trimethyl borate, followed by pinacol esterification.

Critical Parameters

-

Temperature : Below -70°C prevents aryl ring decomposition.

-

Workup : Aqueous NH₄Cl quench preserves boronate intermediates.

Yield

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting batch protocols to flow systems enhances reproducibility:

Reactor Setup

-

Residence time : 30 min at 100°C

-

Solvent : Supercritical CO₂ reduces side reactions

-

Catalyst : Immobilized Pd on mesoporous silica

Advantages

Analytical and Purification Techniques

Chromatographic Separation

Flash chromatography (SiO₂, 90:10 hexanes/EtOAc) resolves the target ester from:

-

Unreacted boronic acid (Rf 0.2 vs. 0.5 for ester)

-

Pinacol dimer (Rf 0.1)

HPLC Conditions

-

Column: C18, 5 μm

-

Mobile phase: 70:30 MeCN/H₂O (0.1% TFA)

-

Retention time: 6.8 min

Scientific Research Applications

Organic Synthesis

Suzuki–Miyaura Coupling:

The primary application of 3-Chloro-2-methoxy-4-methylphenylboronic acid pinacol ester is in the Suzuki–Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds. This reaction is crucial for synthesizing biaryl compounds, which are essential intermediates in pharmaceuticals and agrochemicals. The compound acts as a boron source that undergoes transmetalation with a palladium catalyst to form arylated products.

Mechanism of Action:

The Suzuki–Miyaura coupling involves three main steps:

- Oxidative Addition: Palladium(0) reacts with the boronic ester to form a palladium(II) complex.

- Transmetalation: The aryl group is transferred from the boron compound to the palladium complex.

- Reductive Elimination: The final product is formed as the palladium returns to its zero oxidation state.

Medicinal Chemistry

Pharmaceutical Intermediates:

In medicinal chemistry, this compound serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting cancer and infectious diseases. Its ability to inhibit specific proteases makes it a candidate for developing anticancer agents .

Anticancer Activity:

Research indicates that this compound can inhibit cancer cell proliferation by modulating signaling pathways such as the PI3K/Akt/mTOR pathway, which is critical for cell survival and growth.

Antimicrobial Properties:

The compound also exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for new antibiotics. Its mechanism may involve disrupting bacterial cell wall synthesis.

Material Science

Organic Electronics:

In material science, this boronic ester is used in developing organic electronic materials due to its ability to form stable carbon-carbon bonds. These materials are essential in fabricating organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Inhibition of Cancer Cell Proliferation

A study published in MedChemExpress demonstrated that this compound effectively inhibited breast cancer cell proliferation by inducing apoptosis through caspase activation mechanisms. This highlights its potential role in cancer therapeutics.

Antimicrobial Efficacy

Another case study focused on its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), where it displayed significant antibacterial activity at low concentrations. This finding underscores its potential as a novel antibiotic agent.

Mechanism of Action

In Suzuki–Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst. The palladium complex facilitates the transfer of the aryl group from the boronic ester to the electrophilic partner, forming a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pinacol Esters

Key Observations:

- Electron-Withdrawing Groups (EWGs): The 3-Cl and 4-CH₃ groups in the target compound create a balance between electron withdrawal (Cl) and donation (CH₃), moderating its reactivity in cross-coupling reactions. In contrast, the 4-NO₂ group in the nitro derivative (Table 1) strongly deactivates the ring, reducing coupling efficiency but enhancing stability .

- Solubility: The methyl and methoxy groups improve solubility in non-polar solvents compared to polar substituents like -OH or -CN .

Reactivity in Cross-Coupling Reactions

Pinacol esters require hydrolysis to boronic acids under acidic or oxidative conditions for effective cross-coupling. The target compound’s hydrolysis kinetics are expected to be slower than those of 4-nitrophenylboronic acid pinacol ester, which reacts rapidly with H₂O₂ (λmax shift from 290 nm to 405 nm within minutes) . This difference arises because EWGs like -NO₂ accelerate boronate hydrolysis by polarizing the B-O bond .

Stability and Handling

- Hydrolytic Stability: Pinacol esters are generally stable under anhydrous conditions but hydrolyze in acidic or aqueous environments. The target compound’s stability is comparable to 3-chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester (Table 1), both requiring storage at 2–8°C to prevent degradation .

- Thermal Stability: Derivatives with EWGs (e.g., -CF₃, -CN) exhibit higher thermal stability due to reduced electron density at the boron center .

Biological Activity

3-Chloro-2-methoxy-4-methylphenylboronic acid pinacol ester (CAS No. 2121513-15-1) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is . The compound exhibits a pinacol boronate structure, which is known for its stability and reactivity in various chemical transformations.

| Property | Value |

|---|---|

| Molecular Weight | 272.58 g/mol |

| Appearance | White solid |

| Purity | ≥ 97% |

| Storage Temperature | 2-8°C |

Biological Activities

Research indicates that boronic acid derivatives, including this compound, exhibit a range of biological activities, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

Studies have demonstrated that this compound can inhibit various cancer cell lines by targeting specific signaling pathways. For instance, it has shown promise in inhibiting the activity of proteases involved in cancer progression. Its mechanism of action may involve the modulation of the PI3K/Akt/mTOR signaling pathway, which is critical for cell proliferation and survival .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against several pathogens. It has been noted for its effectiveness against both Gram-positive and Gram-negative bacteria, which suggests potential applications in treating bacterial infections . The mechanism likely involves interference with bacterial cell wall synthesis or function.

Case Studies

- Inhibition of Cancer Cell Proliferation : A study published in MedChemExpress reported that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation .

- Antimicrobial Efficacy : In another case study, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA), showing significant antibacterial activity at low concentrations. This highlights its potential as a lead compound for developing new antibiotics .

Research Findings

Recent research has focused on optimizing the synthesis and evaluating the biological activity of boronic acid derivatives. The catalytic protodeboronation methods have been explored to enhance the functionalization of these compounds, thereby increasing their therapeutic efficacy .

Table of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 3-Chloro-2-methoxy-4-methylphenylboronic acid pinacol ester?

- Methodological Answer : The compound can be synthesized via photoinduced decarboxylative borylation. This involves converting carboxylic acid derivatives (e.g., N-hydroxyphthalimide esters) to boronic esters using visible light and bis(catecholato)diboron in amide solvents, bypassing metal catalysts . Alternatively, catalytic protodeboronation strategies may stabilize intermediates during synthesis, though this requires careful pH control (e.g., adjusting to pH 6 with HCl) to avoid premature decomposition .

Q. How can the purity and structural integrity of this boronic ester be assessed?

- Methodological Answer : Use a combination of UV-Vis spectroscopy (to monitor λmax shifts, e.g., at 290 nm or 405 nm for reaction byproducts) and <sup>11</sup>B NMR (to confirm boronic ester speciation) . High-performance liquid chromatography (HPLC) with >97.0% purity thresholds is recommended for quantifying impurities, particularly for sensitive cross-coupling applications .

Q. What are the recommended storage conditions to ensure stability?

- Methodological Answer : Store under anhydrous conditions at 0–6°C in sealed containers to prevent hydrolysis. Avoid exposure to moisture and oxidizing agents, as boronic esters are prone to protodeboronation under acidic or aqueous conditions .

Advanced Research Questions

Q. How does the steric and electronic environment of the aryl group influence reactivity in Suzuki-Miyaura couplings?

- Methodological Answer : The 3-chloro-2-methoxy-4-methyl substituents create a sterically hindered and electron-deficient aryl ring, which slows transmetalation but improves regioselectivity. Optimize reaction conditions using Pd(PPh3)4 or SPhos ligands to enhance turnover. Monitor reaction progress via <sup>11</sup>B NMR to detect borinic ester intermediates, which indicate competing pathways .

Q. What strategies mitigate protodeboronation during cross-coupling reactions?

- Methodological Answer :

- Use aprotic solvents (e.g., THF or DMF) to minimize hydrolysis.

- Add Lewis acids (e.g., MgSO4) to sequester water.

- Employ radical inhibitors (e.g., TEMPO) to suppress undesired chain reactions, as protodeboronation can proceed via radical intermediates .

- Track boron speciation in real time using <sup>11</sup>B NMR to identify degradation thresholds .

Q. How can chemoselectivity be controlled in reactions involving this boronic ester?

- Methodological Answer : Adjust solution equilibria by varying solvent polarity and temperature. For example, in iterative cross-couplings, use nBuLi to generate borinic esters in situ, which exhibit higher chemoselectivity toward aldehydes over ketones. This strategy enables homologation of sp<sup>2</sup>-hybridized boronates with minimal side reactions .

Q. Are there novel applications in prodrug design or targeted therapies?

- Methodological Answer : This boronic ester can serve as a ROS-activated prodrug carrier. For example, lysosome-targeted derivatives release therapeutic agents upon reaction with elevated H2O2 in cancer cells. Validate activation kinetics using fluorescence microscopy and UV-Vis assays in cellular models, noting IC50 values in the 3.5–7.2 µM range for malignant vs. 15–30 µM for non-malignant cells .

Critical Considerations for Researchers

- Synthetic Challenges : Photoinduced methods require rigorous light wavelength control (~450 nm) to avoid radical overinitiation .

- Biological Applications : Ensure boronic ester stability in physiological buffers by pre-testing hydrolysis rates at 37°C and pH 7.4 .

- Cross-Coupling Optimization : Screen ligands (e.g., SPhos, XPhos) to balance activity and steric demand for bulky aryl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.